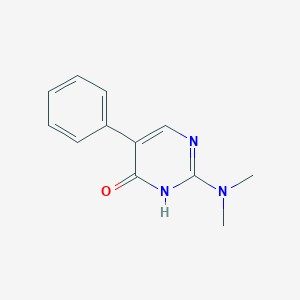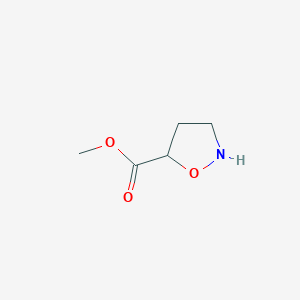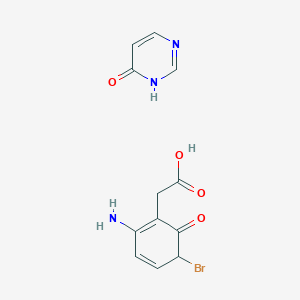
4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with an amino group, a hydroxypyrrolidinyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with hydroxypyrrolidine derivatives under controlled conditions. The reaction may involve the use of catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups .
Scientific Research Applications
4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds have similar structural features but differ in their biological activities and applications.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine core but have different substituents, leading to varied biological effects.
Uniqueness
4-Amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research and drug development .
Properties
CAS No. |
62122-77-4 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
4-amino-2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N4O3/c10-7-6(8(15)16)3-11-9(12-7)13-2-1-5(14)4-13/h3,5,14H,1-2,4H2,(H,15,16)(H2,10,11,12) |
InChI Key |
VLXYMVZMTSLKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C(=N2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


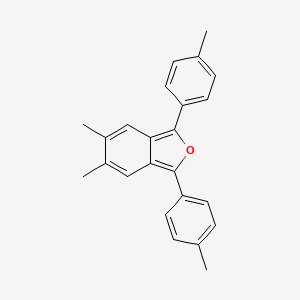
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)


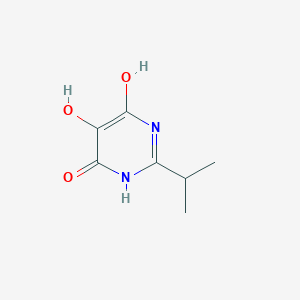

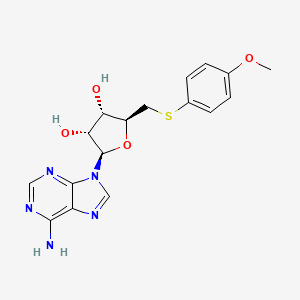
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)

